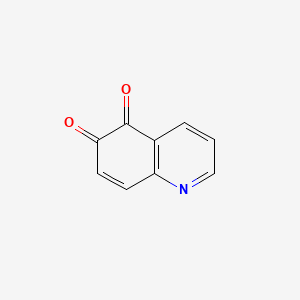

5,6-Quinolinedione

Description

Contextualization within the Quinolinedione Family of Compounds

The quinolinedione scaffold is a core structure in a variety of natural and synthetic compounds. Quinones, in general, are a class of organic compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups, resulting in a fully conjugated cyclic dione (B5365651) structure. wikipedia.org This structural motif imparts unique physicochemical properties and biological activities, including antioxidant, antimicrobial, and antitumor effects. rsc.orgnih.gov

Within the quinoline-based quinones, the 5,8-quinolinedione (B78156) isomer is the most well-known and extensively researched, forming the backbone of numerous natural products with significant biological activities, such as the antitumor antibiotic streptonigrin (B15502). mdpi.com The position of the carbonyl groups on the quinoline (B57606) ring system is crucial in determining the molecule's electronic properties, reactivity, and ultimately, its biological function. The 5,6-quinolinedione isomer, with its ortho-dione configuration, presents a different electronic and steric profile compared to the para-configured 5,8-isomer, leading to distinct chemical behaviors and potential biological targets.

The general physicochemical properties of quinones, such as their electrophilic nature and ability to undergo redox cycling, are also characteristic of this compound. wikipedia.org These properties are central to their role in various chemical and biological processes.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and materials chemistry. Quinolines, a fusion of a benzene (B151609) and a pyridine (B92270) ring, are a prominent class of heterocycles found in a wide array of biologically active compounds. mdpi.com

The synthesis of quinoline derivatives is a significant area of research in organic chemistry. rsc.org this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its reactive dicarbonyl functionality allows for a variety of chemical transformations, making it a versatile building block. For instance, the oxidation of 6-hydroxyquinoline (B46185) is a potential route to synthesize this compound, analogous to the synthesis of 5,8-quinolinedione from 8-hydroxyquinoline (B1678124). researchgate.netresearchgate.net The electrochemical oxidation of 6-hydroxyquinoline has been studied, suggesting the formation of various reactive species that can lead to dimerization and the formation of quinonoid-type compounds. researchgate.net

Current Research Landscape and Emerging Areas for this compound

While research on this compound is not as extensive as that on its 5,8-isomer, there are specific areas where its unique properties are being explored. Studies on related compounds, such as 5,6-dihydroxytryptamine (B1219781), indicate that the corresponding ortho-quinone derived from its oxidation is highly reactive and plays a role in its biological activity. nih.govnih.gov This suggests that the reactivity of the 5,6-dione moiety in the quinoline system could be a key factor in its potential applications.

The neurotoxin 5,6-dihydroxytryptamine (5,6-DHT) is known to exert its effects through autoxidation to a quinone species, which can then alkylate biological nucleophiles. nih.gov This highlights the potential of the 5,6-dione system to interact with biological macromolecules.

Emerging research may focus on leveraging the unique reactivity of the ortho-quinone system in this compound for applications in medicinal chemistry, potentially as a scaffold for novel therapeutic agents. The development of selective synthetic methods for this compound and its derivatives will be crucial for advancing research in this area.

Structure

3D Structure

Properties

CAS No. |

7467-33-6 |

|---|---|

Molecular Formula |

C9H5NO2 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

quinoline-5,6-dione |

InChI |

InChI=1S/C9H5NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5H |

InChI Key |

YLSMOFSAPNMDOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Quinolinedione and Its Derivatives

Classical Synthetic Pathways to the 5,6-Quinolinedione Core

Traditional methods for constructing the this compound framework have historically relied on direct oxidation of suitably functionalized quinoline (B57606) precursors and established ring-forming reactions that install the necessary functionalities.

Oxidation Reactions for Quinolinedione Formation

The direct oxidation of hydroxyl-substituted quinolines is a primary strategy for forming the quinone moiety. The most effective precursors are those with hydroxyl groups at the 5- and 6-positions, which can be readily oxidized to the corresponding dione (B5365651).

One of the most effective reagents for this transformation is Frémy's salt (dipotassium nitrosodisulfonate). wikipedia.org This stable radical selectively oxidizes phenols to quinones under mild conditions. wikipedia.orgorgsyn.org The oxidation of 5-hydroxyquinolines with Frémy's salt has been shown to produce 5,6-quinoline-quinones. wikipedia.org The reaction proceeds via the formation of a phenoxy radical, which then reacts with a second equivalent of Frémy's salt to yield the quinone. researchgate.net Other oxidizing agents, such as lead dioxide or electrolysis, can also be used to generate the nitrosodisulfonate radical from its hydroxylamine (B1172632) precursor. orgsyn.org The oxidation of 5,6-dihydroxyindole, a related heterocyclic compound, to its corresponding quinone has also been extensively studied, providing insight into the mechanisms of these transformations. nih.govunina.it

| Precursor Example | Oxidizing Agent | Product | Reference(s) |

| 5-Hydroxyquinoline | Frémy's Salt | This compound | wikipedia.org |

| 5,6-Dihydroxyindole | Pulse Radiolysis / O₂ | 5,6-Indolequinone | nih.govunina.it |

| Phenols/Anilines | Frémy's Salt | Corresponding Quinones | orgsyn.orgmdpi.com |

Ring System Construction and Functionalization Strategies

The construction of the quinoline ring itself is a well-established field of organic synthesis, with several classical methods providing access to precursors suitable for conversion to 5,6-quinolinediones. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

The Friedländer synthesis , for instance, involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org By choosing appropriately substituted anilines and ketones, one can construct a quinoline ring with the desired oxygen-containing functionalities at the 5- and 6-positions, primed for subsequent oxidation. The reaction can be catalyzed by acids or bases. researchgate.netnih.gov

Other notable classical syntheses that can be adapted for this purpose include:

Skraup Synthesis: The reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.govresearchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. nih.govresearchgate.net

Combes Quinoline Synthesis: The acid-catalyzed reaction of an arylamine with a β-diketone. nih.gov

These methods allow for the assembly of the core heterocyclic structure, which can then be further functionalized or directly oxidized to the target this compound.

Contemporary and Efficient Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and derivatization of the this compound scaffold, often employing transition-metal catalysis and focusing on high regioselectivity.

Transition-Metal-Catalyzed Approaches for Derivatization

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including quinolines. nih.gov Catalysts based on palladium, copper, rhodium, and nickel enable the direct introduction of a wide array of functional groups onto the quinoline ring through C-H activation. nih.govrsc.org

Copper-catalyzed reactions are particularly versatile. They have been used for the C-2 amidation of quinoline-N-oxides and the remote C-5 sulfonylation of 8-aminoquinolines. rsc.orgnus.edu.sg These methods often exhibit high efficiency and tolerate a broad range of functional groups. nus.edu.sgijstr.org For example, a copper(I) catalyst can facilitate the amidation of quinoline-N-oxides using dioxazolones as the amidation source. rsc.org Similarly, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can yield a variety of quinoline derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions , such as the Sonogashira and Suzuki reactions, are also powerful tools for creating complex quinoline derivatives that can serve as precursors to quinolinediones. nih.govresearchgate.net For instance, a palladium-catalyzed cascade reaction involving denitrogenative addition and intramolecular cyclization has been developed to access substituted quinolines. nih.gov

| Catalyst Type | Reaction | Substrate Example | Product Type | Reference(s) |

| Copper(I/II) | C-H Sulfonylation | 8-Aminoquinoline | C5-Sulfonylated Quinoline | nus.edu.sg |

| Copper(I) | C-2 Amidation | Quinoline-N-oxide | 2-Acetamidoquinoline-N-oxide | rsc.org |

| Palladium(0/II) | Sonogashira Coupling | N-(2-ethynyl)malonanilide | 3,4-Disubstituted Quinolone | nih.gov |

| Palladium(II) | Cascade Cyclization | 1,7-Enyne | Tricyclic Quinolinone | rsc.org |

Regioselective Substitution Reactions

Achieving regioselectivity—the ability to functionalize a specific position on the quinone ring—is crucial for synthesizing targeted derivatives. In nucleophilic aromatic substitution (SNAr) reactions on quinone systems, the position of attack is governed by the electronic properties of the ring and the placement of existing substituents. masterorganicchemistry.comlibretexts.org

For dihalo-quinolinediones, such as 6,7-dichloroquinoline-5,8-dione (B1222834), nucleophilic substitution can be directed to a specific position. Research on the analogous 5,8-quinolinedione (B78156) system has shown that the choice of solvent and the presence of metal catalysts can control the site of substitution. nih.gov For example, reaction with an amine in an aprotic solvent often leads to substitution at the C-7 position, while using a protic solvent can favor substitution at the C-6 position. This principle of directed substitution is a key strategy for preparing specific isomers of functionalized quinolinediones. nih.gov The presence of electron-withdrawing groups ortho or para to a leaving group significantly accelerates the rate of nucleophilic aromatic substitution, a principle that dictates the reactivity of the C-5 and C-6 positions in the this compound system. masterorganicchemistry.comlibretexts.org

Multi-Step Synthesis Procedures

The synthesis of complex natural products containing the quinolinedione moiety, such as Pyrroloquinoline quinone (PQQ), also known as methoxatin, exemplifies the power of multi-step synthetic procedures. google.comgoogle.com The total synthesis of PQQ is a significant achievement in organic chemistry, requiring a linear, nine-step process to construct the intricate tricyclic system. google.comgoogle.comacs.orgacs.org

These syntheses involve a carefully orchestrated sequence of reactions, often beginning with simpler aromatic precursors. Key steps in reported PQQ syntheses include:

Construction of a functionalized quinoline core.

Formation of the pyrrole (B145914) ring through cyclization reactions.

Final oxidation to generate the 4,5-dione (an ortho-quinone analogous to the 5,6-dione). google.com

The development of these multi-step pathways relies on the principles of both classical ring construction and modern catalytic methods to achieve the final, complex target molecule in high purity and yield. google.comgoogle.com The biosynthesis of PQQ in microorganisms also follows a multi-step pathway, starting from a ribosomally synthesized peptide, which is then enzymatically modified to form the final cofactor. researchgate.netnih.govijournals.cnnih.gov

Synthesis of Key this compound Derivatives and Analogues

The introduction of amino groups onto the quinolinedione scaffold is a common strategy to modulate its biological activity. Regioselective amination of halo-substituted quinolinediones is a primary method for synthesizing these derivatives.

One approach involves the reaction of 6,7-dichloro-2-methyl-5,8-quinolinequinone with various aryl amines. nih.gov The presence of a Lewis acid catalyst, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in ethanol (B145695) facilitates a regioselective amination reaction. This method has been used to produce a series of aminated quinolinequinones (AQQs), which were purified using silica (B1680970) gel column chromatography. nih.gov The structures of these compounds have been confirmed by spectroscopic methods including FTIR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov

Another powerful method for forming carbon-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This has been successfully applied to various quinolinequinone derivatives, yielding 6-arylamino derivatives of disubstituted quinolinequinones in excellent yields. nih.gov The precursor quinolinequinones for these reactions can be prepared in a three-step sequence from 8-hydroxyquinoline (B1678124). nih.gov The reaction conditions for the amination of 6,7-disubstituted-5,8-quinolinequinones with different aniline derivatives have been optimized, with the dibromo derivative showing slightly higher reactivity than the dichloro derivative. nih.gov

The choice of solvent can also influence the regioselectivity of the amination. For instance, in the reaction of 6,7-dihaloquinoline-5,8-diones with amine nucleophiles, the solvent system can dictate the position of substitution. mdpi.com Protic solvents like water or ethanol tend to favor the formation of 6-substituted compounds. mdpi.com

Table 1: Examples of Synthesized Aminated Quinolinedione Derivatives

| Compound Name | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| Aminated Quinolinequinones (AQQ1–9) | 6,7-dichloro-2-methyl-5,8-quinolinequinone | Aryl amines, CeCl₃·7H₂O, ethanol, room temperature | nih.gov |

| 6-Arylamino-disubstituted-quinolinequinones | 6,7-dihalo-5,8-quinolinequinones | Anilines, Palladium catalyst | nih.gov |

| 6-Amino-7-chloro-5,8-quinolinedione | 6,7-dichloro-5,8-quinolinedione | Amine source, protic solvent | mdpi.com |

Halogenated quinolinediones are crucial intermediates for further functionalization, often serving as the starting point for the synthesis of aminated, alkoxy, and thio derivatives. The synthesis of these halogenated scaffolds typically begins with a suitable quinoline precursor.

The most common precursor for halogenated 5,8-quinolinediones is 8-hydroxyquinoline. mdpi.com A standard route involves the synthesis of 6,7-dihalo-5,8-quinolinediones from 8-hydroxyquinoline. mdpi.com For instance, 6,7-dichloro-5,8-quinolinedione can be synthesized from 8-hydroxyquinoline through a chloroxidation process. mdpi.comresearchgate.netmdpi.com This dichloro derivative is a versatile substrate for subsequent nucleophilic substitution reactions.

Modifications at other positions of the quinoline ring, in conjunction with halogenation, have also been explored. For example, 6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde has been synthesized from 6,7-dichloro-2-methyl-5,8-quinolinedione via oxidation with selenium dioxide. mdpi.com Furthermore, 2-substituted-6,7-dichloro-5,8-quinolinediones can be prepared from the corresponding 2-substituted-quinoline-8-ols by treatment with a water solution of sodium chlorate (B79027) in an acidic medium. mdpi.com

While direct halogenation of the this compound core is less commonly reported, methods for synthesizing halogenated quinolines in general are well-established and could potentially be adapted. For example, the synthesis of 7-haloanilino-8-nitrofluoroquinolones involves the direct interaction of a 7-chloro-nitrofluoroquinolone with halo-substituted anilines. researchgate.net

Table 2: Examples of Synthetic Routes for Halogenated Quinolinediones

| Compound Name | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| 6,7-Dichloro-5,8-quinolinedione | 8-Hydroxyquinoline | Chlorinating agent, oxidation | mdpi.comresearchgate.net |

| 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde | 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium dioxide, dioxane, water, reflux | mdpi.com |

| 6,7-Dichloro-2-hydroxy-5,8-quinolinedione | 2-Hydroxyquinoline-8-ol | Sodium chlorate, acid, 60°C | mdpi.com |

Alkoxy and methoxy (B1213986) groups can significantly alter the electronic properties and solubility of the quinolinedione scaffold. The synthesis of these derivatives is typically achieved through nucleophilic substitution of a halogenated precursor.

A general procedure for the synthesis of 6-chloro-7-alkoxy-5,8-quinolinediones involves the reaction of 6,7-dichloro-5,8-quinolinedione with an appropriate alcohol. nih.gov The reaction is carried out in dry tetrahydrofuran (B95107) (THF) in the presence of potassium carbonate, leading to monosubstitution at the 7-position. nih.gov The use of an aprotic solvent like THF or dimethylformamide (DMF) favors the formation of the 7-substituted isomer as the major product. nih.gov

To obtain 6,7-dialkoxy-5,8-quinolinediones, a change in solvent is required. nih.gov When the reaction of 6,7-dichloro-5,8-quinolinedione with an excess of alcohol is conducted in dry dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate, disubstitution occurs to yield the 6,7-dialkoxy derivatives. nih.govmdpi.com These reactions are typically performed at room temperature, and the products are purified by column chromatography. nih.gov A variety of alcohols can be used in these reactions to introduce different alkoxy groups. nih.gov

Table 3: Synthesis of Alkoxy and Methoxy Quinolinedione Derivatives

| Product Type | Starting Material | Reagents and Conditions | Key Factor | Reference |

|---|---|---|---|---|

| 6-Chloro-7-alkoxy-5,8-quinolinedione | 6,7-Dichloro-5,8-quinolinedione | Alcohol (1.2 eqv.), K₂CO₃, dry THF, room temp. | Solvent (THF) | nih.gov |

| 6,7-Dialkoxy-5,8-quinolinedione | 6,7-Dichloro-5,8-quinolinedione | Alcohol (2.2 eqv.), K₂CO₃, dry DMSO, room temp. | Solvent (DMSO) | nih.gov |

| 8-Alkoxy-substituted quinaldine | 8-Hydroxy-2-methylquinoline | Alkyl halide, DMF, base | N/A | nih.gov |

Creating hybrid molecules by fusing or linking the quinolinedione scaffold with other heterocyclic systems is a strategy to develop novel chemical entities.

One example involves the synthesis of hybrids of 5,8-quinolinedione with terminal alkynes to form enediyne fragments. This is possible due to the double bond between the C-6 and C-7 positions, which can participate in reactions with terminal alkynes. These reactions can lead to both mono- and disubstituted hybrid compounds.

Another approach is the construction of more complex polycyclic systems. For instance, tricyclic quinoline derivatives have been prepared from aminoindazoles and 5-aminoindole (B14826) through condensation reactions with acetone (B3395972) or mesityl oxide, using either conventional heating or microwave irradiation. mdpi.com Similarly, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives can lead to the formation of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones through a condensation and rearrangement process. nih.gov

The synthesis of 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones has been achieved through a photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. beilstein-journals.org This demonstrates the use of photochemical methods to construct complex hybrid architectures based on a quinoline-like framework. Additionally, 8-amino-6-methoxyquinoline (B117001) has been used as a precursor to synthesize hybrids with tetrazole rings, connected by different linkers, through Ugi-azide reactions. mdpi.com

Table 4: Examples of Hybrid Architectures Based on Quinolinedione

| Hybrid Type | Synthetic Strategy | Precursors | Reference |

|---|---|---|---|

| Enediyne Hybrids | Reaction with terminal alkynes | 5,8-Quinolinedione, terminal alkynes | |

| Tricyclic Quinolines | Condensation reaction | Aminoindazoles, 5-aminoindole, acetone/mesityl oxide | mdpi.com |

| Triazabenzofluorenediones | Condensation and rearrangement | 6,7-Dichloroquinoline-5,8-dione, 2-aminopyridine derivatives | nih.gov |

| Pyranoquinazolines | Photochemical 6π-electrocyclization | Pyrimidines with an allomaltol unit | beilstein-journals.org |

| Quinoline-Tetrazole Hybrids | Ugi-azide reaction | 8-Amino-6-methoxyquinoline, aldehydes, isocyanides, TMS-azide | mdpi.com |

Advanced Spectroscopic Characterization and Computational Analysis of 5,6 Quinolinedione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 5,6-Quinolinedione. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments through chemical shifts (δ), while the splitting patterns (multiplicity) indicate the number of neighboring protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

In the case of this compound, the pyridine (B92270) ring contains three hydrogen atoms, while the 1,4-quinone moiety has no hydrogen atoms attached to its carbon framework. mdpi.com The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl groups. The protons on the pyridine ring (H-2, H-3, H-4) and the benzenoid ring (H-7, H-8) of the precursor quinoline (B57606) are shifted downfield in the dione (B5365651) structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Core Note: Exact chemical shift values can vary based on the solvent and substituents. The data below are representative values for the quinoline scaffold.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~8.8-9.0 | ~150-152 |

| 3 | ~7.4-7.6 | ~121-123 |

| 4 | ~8.2-8.4 | ~136-138 |

| 4a | - | ~148-150 |

| 5 | - | ~180-185 (C=O) |

| 6 | - | ~180-185 (C=O) |

| 7 | ~6.5-6.7 | ~135-137 |

| 8 | ~7.7-7.9 | ~130-132 |

| 8a | - | ~128-130 |

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. libretexts.org It is particularly effective for identifying functional groups, with each group producing characteristic absorption bands at specific frequencies.

Analysis of Carbonyl Vibrational Frequencies

The most prominent features in the FT-IR spectrum of this compound are the strong absorption bands from the two carbonyl (C=O) groups in the quinone ring. These groups typically give rise to two distinct peaks in the region of 1704–1638 cm⁻¹. mdpi.com The presence of two separate peaks is a hallmark of the 5,8-quinolinedione (B78156) moiety. mdpi.com Theoretical calculations and experimental data suggest that the higher frequency band corresponds to the asymmetric stretching vibration of the C-5 carbonyl group, while the lower frequency band is due to the symmetric stretching of the C-6 carbonyl group. mdpi.com

Table 2: Characteristic FT-IR Carbonyl Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-5=O | Asymmetric Stretch | ~1690 - 1704 | Strong |

| C-6=O | Symmetric Stretch | ~1638 - 1660 | Strong |

Distinguishing Isomers and Substituent Positions via IR Spectroscopy

FT-IR spectroscopy proves to be a powerful tool for differentiating between closely related isomers and identifying substituent positions, a task that can be challenging for NMR alone. mdpi.com A notable example is the differentiation between 5,8-quinolinedione and its isomer, 5,8-isoquinolinedione. While the 5,8-quinolinedione structure shows two separate C=O stretching peaks, the 5,8-isoquinolinedione moiety typically displays only a single carbonyl peak in the same region. mdpi.com

Furthermore, the substitution pattern on the quinone ring significantly influences the carbonyl absorption bands. For instance, in derivatives of 5,8-quinolinedione, the introduction of an amine group at the C-6 position results in a single observable carbonyl peak. In contrast, if the amine substituent is at the C-7 position, two distinct carbonyl peaks are observed. mdpi.com This makes FT-IR an invaluable and rapid method for structural assignment in synthetic chemistry involving this scaffold.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on the fragmentation patterns observed when the molecule is broken apart. For this compound (C₉H₅NO₂), the expected exact mass is approximately 159.03 g/mol .

Under electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z 159. The fragmentation of quinones is often characterized by the sequential loss of neutral carbon monoxide (CO) molecules. nih.gov This primary fragmentation pathway provides a clear signature for the quinone structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description of Loss |

|---|---|---|

| 159 | [M]⁺ | Molecular Ion |

| 131 | [M - CO]⁺ | Loss of one carbonyl group |

| 103 | [M - 2CO]⁺ | Loss of two carbonyl groups |

| 76 | [C₆H₄]⁺ | Further fragmentation leading to a benzyne (B1209423) radical cation |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a fundamental analytical technique for confirming the crystalline structure of solid-state compounds. In the study of quinolinedione systems, XRD provides critical data on the arrangement of atoms within the crystal lattice, confirming molecular structures and revealing intermolecular interactions.

Research on isomers and derivatives of quinolinedione demonstrates the utility of XRD in structural chemistry. For instance, analysis of the XRD patterns of 5,8-quinolinedione derivatives has been used to confirm their crystal structures. mdpi.com Specific diffraction peaks can be assigned to particular molecular moieties; studies have identified peaks in the 2θ range of 26.14°–27.06° as being characteristic of the 5,8-quinolinedione scaffold. mdpi.com

Furthermore, XRD data can be used to estimate the average size of crystalline particles through the application of the Scherrer equation. In a comparative study, the crystallite size for derivatives of 5,8-quinolinedione was estimated to be between 10 nm and 15 nm, whereas derivatives of the isomeric 5,8-isoquinolinedione showed larger crystallites of 25 nm to 40 nm. mdpi.com This highlights XRD's role not only in structural confirmation but also in characterizing the physical properties of the crystalline material.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and predicting the reactivity of molecules like this compound. These computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, optimized geometry, and reactivity of molecules. nih.gov For quinoline and quinone derivatives, DFT calculations are routinely employed to predict molecular properties.

Studies on related quinolinedione derivatives utilize DFT, often with the B3LYP functional and basis sets like 6-311G++(d,p), to calculate optimized molecular structures. mdpi.com By analyzing the computed bond lengths and angles, researchers can infer electronic characteristics, such as the delocalization of π electrons across the quinolinedione framework. mdpi.com The agreement between DFT-calculated vibrational spectra and experimental FT-IR spectra further validates the computed geometries. mdpi.comresearcher.life These theoretical models serve as a powerful complement to experimental techniques like XRD for structural elucidation.

| Parameter | Typical Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G++(d,p) | Calculation of stable molecular structure | mdpi.com |

| Vibrational Frequencies | DFT/B3LYP/6-311G++(d,p) | Prediction of IR spectra to compare with experimental data | mdpi.com |

| Redox Potentials | DFT with PBE0 or PWB6K functionals | Prediction of electrochemical properties | doi.org |

| Electronic Properties | DFT/B3LYP/6-31G'(d,p) | Analysis of HOMO-LUMO energies and related descriptors | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.delibretexts.org The MEP map illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how a molecule will interact with other chemical species. nih.gov

The MEP surface is color-coded to represent electrostatic potential. Regions of negative potential, typically colored red, are associated with nucleophilic sites that are attractive to electrophiles. Conversely, regions of positive potential, colored blue, indicate electrophilic sites susceptible to nucleophilic attack. mdpi.com Green areas represent regions of neutral potential.

In studies of quinolinedione derivatives, MEP maps reveal distinct patterns of reactivity. For 6,7-dichloro-5,8-quinolinedione, the negative (red) regions are concentrated around the electronegative oxygen and nitrogen atoms, identifying them as the primary nucleophilic centers. mdpi.com The positive (blue) region is localized near the hydrogen atoms. mdpi.com Similarly, for 5,8-quinolinedione derivatives, the nucleophilic sites are found near the oxygen atoms at positions C-5 and C-8 and the nitrogen atom of the quinoline ring. mdpi.com This analysis is vital for understanding the molecule's interaction with biological targets, such as enzymes.

| Color | Electrostatic Potential | Interpretation | Reference |

|---|---|---|---|

| Red | Negative | Electron-rich, nucleophilic region, attractive to positive charges | uni-muenchen.demdpi.com |

| Blue | Positive | Electron-poor, electrophilic region, attractive to negative charges | uni-muenchen.demdpi.com |

| Green | Near Zero / Neutral | Region of intermediate electrostatic potential | mdpi.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and reactivity. nih.govwikipedia.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and greater charge transfer capabilities. nih.govnih.gov For derivatives of 6,7-dichloro-5,8-quinolinedione, computational analyses show that the LUMO is typically delocalized over the 5,8-quinolinedione scaffold, which is a key feature for its charge transfer potential. mdpi.com The localization of the HOMO can be influenced by substituents on the ring system. mdpi.com The calculated energy gaps for these derivatives were found to be in the range of -3.306 to -3.716 eV, suggesting they are highly reactive towards biological targets. mdpi.com This analysis is crucial for designing quinolinedione-based compounds with specific electronic and reactive properties.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3 (formyl group at C2) | -7.616 | -4.310 | -3.306 |

| Compound 6 (hydroxyl group at C2) | -7.164 | -3.448 | -3.716 |

| Compound 7 (chloro atom at C2) | -7.466 | -4.004 | -3.462 |

Chemical Reactivity and Mechanistic Studies of 5,6 Quinolinedione

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of 5,6-quinolinedione is central to its chemical and biological activities. This involves the acceptance and donation of electrons, often coupled with proton transfer, in a process known as redox cycling.

The quinone moiety of this compound is capable of undergoing reversible oxidation-reduction reactions, cycling between the quinone, semiquinone, and hydroquinone (B1673460) states. researchgate.net This process is a cornerstone of its mechanism of action in various biological systems. The reduction of the quinone can proceed via two main pathways: a one-electron reduction to form a semiquinone radical anion, or a two-electron reduction to yield the hydroquinone. researchgate.net

The addition of a single electron and a proton converts the quinone to a semiquinone; a subsequent electron/proton pair addition generates the hydroquinone. researchgate.net This redox cycling is not merely a simple electron transfer; it can lead to the production of reactive oxygen species (ROS). nih.govspringernature.com For instance, ortho-quinones like this compound can be reduced by cellular enzymes such as NAD(P)H Quinone Oxidoreductase 1 (NQO1). springernature.com The resulting ortho-hydroquinone is often unstable and can rapidly auto-oxidize, transferring an electron to molecular oxygen to form superoxide (B77818) radicals. springernature.com This "futile" redox cycling can lead to a significant increase in cellular oxidative stress. nih.govspringernature.com

Studies on quinone systems have elucidated three general mechanistic points for redox equilibration: protonation/deprotonation steps are typically not rate-limiting, all transfers happen in single-equivalent steps, and electron transfers are the dominant features over hydrogen atom transfers. researchgate.net The specific pathway and intermediates are crucial, as biochemical analyses have suggested that semiquinone intermediates formed during the redox cycling between quinone and hydroquinone states can trigger specific biological responses. researchgate.net

Table 1: Key Features of this compound Redox Cycling

| Feature | Description | Implication | Source(s) |

|---|---|---|---|

| Interconversion States | Cycles between quinone, semiquinone, and hydroquinone forms. | Allows for participation in cellular electron transport chains. | researchgate.net |

| Electron Transfer | Involves sequential one-electron transfer steps. | Formation of a reactive semiquinone radical intermediate. | researchgate.netresearchgate.net |

| ROS Generation | Auto-oxidation of the hydroquinone reduces O₂ to superoxide (O₂⁻). | Induces cellular oxidative stress, a mechanism for cytotoxicity. | nih.govspringernature.com |

| Enzymatic Reduction | Can be a substrate for reductase enzymes like NQO1. | Potential for selective toxicity in cells overexpressing these enzymes. | nih.govspringernature.com |

Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in characterizing the redox properties of the quinolinedione system. researchgate.netresearchgate.netelectrochemsci.org These techniques provide quantitative data on redox potentials, the stability of intermediates, and the kinetics of electron transfer. bham.ac.uk

The electrochemical behavior of quinoline (B57606) derivatives has been studied using various electrodes, including glassy carbon electrodes (GCE) and carbon fiber rod electrodes (CFRE). researchgate.netelectrochemsci.org For instance, studies on 5-amino-6-nitroquinoline, a related compound, revealed an irreversible oxidation and reduction process controlled by both diffusion and adsorption. electrochemsci.org The electrochemical reduction of a nitroquinoline often involves a four-electron reduction of the nitro group to a hydroxylamino group. researchgate.net

The electrochemical oxidation of hydroquinones in the presence of nucleophiles can lead to substituted quinone products. nih.gov Interestingly, the addition of a thiol nucleophile to a quinone ring has been shown to lower the redox potential of the resulting thioether quinone by approximately 20 mV. nih.gov This modification of the electrochemical properties upon reaction with nucleophiles is a key aspect of its reactivity. CV studies can also be used to design and synthesize polymer films of quinoline derivatives, which exhibit electrochromism—changing color in response to potential changes. electrochemsci.org

Table 2: Summary of Electrochemical Investigation Findings for Quinolinedione-related Systems

| Technique | System Studied | Key Findings | Source(s) |

|---|---|---|---|

| Cyclic Voltammetry (CV) | 5-Amino-6-nitroquinoline on CFRE | Irreversible redox process, controlled by diffusion and adsorption. | electrochemsci.org |

| Cyclic Voltammetry (CV) | 5-Nitroquinoline on Carbon Film Electrode | Four-electron reduction of the nitro group to a hydroxylamino group. | researchgate.net |

| Electrosynthesis | Benzoquinones with thiols | Addition of a thiol lowers the redox potential of the resulting quinone. | nih.gov |

| Spectroelectrochemistry | Tris(5-amino-1,10-phenantroline)iron(II) | Polymer films show reversible electrochromism, limited by counterion diffusion. | electrochemsci.org |

Reactions with Nucleophilic Species

The electron-deficient nature of the quinone ring makes this compound a target for various nucleophiles. These reactions are often regioselective and are fundamental to the synthesis of its diverse derivatives.

The reaction of 5,8-quinolinediones with amines is a well-studied process that typically shows a high degree of regioselectivity. researchgate.netacs.org For 5,8-quinolinedione (B78156), nucleophilic attack by amines preferentially occurs at the C-6 position. researchgate.netmdpi.com This regioselectivity can be influenced by several factors, including the solvent and the presence of metal ion catalysts. mdpi.comresearchgate.net

For example, the reaction of 6,7-dihaloquinoline-5,8-diones with amines in protic solvents like water or ethanol (B145695) tends to yield the 6-substituted product. mdpi.com The selectivity for 6-amination can be further enhanced by using catalysts like cerium(III) chloride (CeCl₃) or nickel(II) chloride (NiCl₂). mdpi.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) on related isoquinolinequinones suggest that differences in local reactivity and steric hindrance are key factors governing this high regioselectivity. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism, where the amine adds to the ring to form a stabilized intermediate, followed by the elimination of a leaving group (like a halide) or, in the case of an unsubstituted position, a hydride ion. youtube.com

Table 3: Regioselectivity in Amination Reactions of Quinolinediones

| Substrate | Nucleophile | Conditions | Major Product | Source(s) |

|---|---|---|---|---|

| 5,8-Quinolinedione | N,N-Dialkylanilines | Acetic acid, metal ions | 6-(4-N,N-Dialkylaminophenyl)-5,8-quinolinedione | researchgate.net |

| 6,7-Dichloro-5,8-quinolinedione | Amines | NiCl₂ catalyst, ethanol | 6-Amino-7-chloro-5,8-quinolinedione | mdpi.comresearchgate.net |

| 6,7-Dichloro-5,8-quinolinedione | Amines | CeCl₃ catalyst, ethanol | 6-Amino-7-chloro-5,8-quinolinedione | mdpi.com |

| 6,7-Dibromo-5,8-quinolinequinone | Anilines | Palladium catalyst | 6-Arylamino derivatives | researchgate.net |

The electrophilic quinone core of this compound readily reacts with sulfhydryl (thiol) groups, which are present in biological molecules like the amino acid cysteine and the tripeptide glutathione (B108866). mdpi.comnih.gov This reactivity is a common feature of many quinones and is crucial to their biological effects. nih.gov The reaction typically proceeds through a 1,4-Michael addition, where the nucleophilic thiol attacks one of the activated carbon atoms of the quinone ring, leading to the formation of a stable covalent adduct. nih.gov

Research has shown that quinoline derivatives can form thioether adducts with glutathione and N-acetyl cysteine in vitro at physiological pH. nih.gov The formation of these adducts is often considered a detoxification pathway, facilitated by enzymes like glutathione S-transferases (GSTs). nih.gov However, this covalent modification of proteins and peptides can also disrupt their function. The study of adducts formed between quinones and various thiols is fundamental to understanding their mechanisms of action and metabolism in biological systems. nih.gov For example, the reaction of dopamine-derived quinones with glutathione has been shown to form adducts at the C-5 position. nih.gov

Table 4: Examples of Sulfhydryl Adduct Formation with Quinone Systems

| Quinone System | Sulfhydryl Compound | Reaction Type | Adduct Formed | Source(s) |

|---|---|---|---|---|

| AMG 458 (a quinoline derivative) | Glutathione, N-acetyl cysteine | Thiol displacement | Quinoline thioether adducts | nih.gov |

| Betanidin-derived quinone | Cysteine, Cysteamine | 1,4-Michael addition | Thiol-quinone conjugates | nih.gov |

| Catecholamine-derived quinones | Glutathione | GST-mediated addition | Dopamine-GSH adduct | nih.gov |

| General Quinones | Protein Cysteine Residues | Michael addition | Thiol-quinone adducts | nih.gov |

The 5,8-quinolinedione scaffold can be chemically modified at various positions to generate a wide array of derivatives with tailored properties. mdpi.com Besides the amination reactions at C-6 and C-7, substitutions can also be introduced at the C-2 position. mdpi.com

The synthesis of these derivatives often starts from a substituted 8-hydroxyquinoline (B1678124) precursor. For example, 6,7-dichloro-5,8-quinolinedione is a versatile intermediate for introducing other functional groups. mdpi.commdpi.com Reaction with alcohols in the presence of a base like potassium carbonate can yield alkoxy derivatives. mdpi.com Depending on the reaction conditions, either 7-mono-substituted or 6,7-disubstituted products can be obtained. mdpi.com

Modifications at the C-2 position are less common but have been reported. mdpi.commdpi.com For instance, a methyl group can be introduced at C-2, and this can be further oxidized to a formyl group. mdpi.commdpi.com The introduction of different substituents (halogens, amines, alkoxy groups) at the C-2, C-6, and C-7 positions has been shown to significantly influence the biological activity of the resulting compounds. mdpi.com These synthetic strategies rely on nucleophilic substitution reactions, where a nucleophile replaces a leaving group (often a halogen) on the quinolinedione ring. nih.govacs.org

Table 5: Synthetic Modifications at Various Positions of the 5,8-Quinolinedione Ring

| Starting Material | Reagent/Condition | Position(s) Modified | Product Type | Source(s) |

|---|---|---|---|---|

| 6,7-Dichloro-5,8-quinolinedione | Alcohol, K₂CO₃ | C-6 and/or C-7 | Alkoxy derivatives | mdpi.com |

| 6,7-Dichloro-2-methyl-5,8-quinolinedione | Selenium (IV) oxide | C-2 | 2-Formyl derivative | mdpi.com |

| 2-Methyl-8-hydroxyquinoline | Oxidation, then condensation | C-2 | 2-Amine derivatives | mdpi.com |

| 5,8-Quinolinedione | Aromatic amines, metal ions | C-6 | 6-Arylated derivatives | acs.org |

Reactivity Influenced by Substituent Effects

The chemical reactivity of the this compound core is significantly modulated by the nature and position of substituents on the quinoline ring. These substituents can alter the electron density distribution within the molecule, thereby influencing its susceptibility to nucleophilic attack, its redox properties, and its participation in other chemical transformations. The electronic effects (both inductive and resonance) and steric hindrance imposed by substituents are key determinants of the molecule's reactivity profile.

Detailed Research Findings

Research into quinolinediones, particularly the closely related 5,8-quinolinedione isomers, provides substantial insight into how substituents direct their reactivity. The principles governing these interactions are largely applicable to the this compound system.

Electronic Effects on Nucleophilic Addition:

The dicarbonyl system of quinolinediones renders the C5 and C6 positions electrophilic and thus susceptible to nucleophilic attack. The rate and regioselectivity of such additions are heavily influenced by the electronic properties of substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl), enhance the electrophilicity of the quinolinedione core. By inductively withdrawing electron density, they make the carbonyl carbons more electron-poor and, therefore, more reactive towards nucleophiles. For instance, in a study on the related quinone methides, it was found that electron-deficient species react most quickly with nucleophiles, with reaction rates spanning five orders of magnitude. nih.gov This principle is mirrored in the reactivity of quinolinediones.

Electron-donating groups (EDGs) , such as amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, have the opposite effect. They donate electron density to the ring system, which reduces the electrophilicity of the carbonyl carbons and can slow down the rate of nucleophilic addition. nih.gov

A study on 6,7-dichloro-5,8-quinolinedione derivatives with various substituents at the C2 position demonstrated that these modifications influence the molecule's quantum chemical properties and enzymatic conversion rates. mdpi.com The introduction of different groups at this position alters the electronic landscape of the entire molecule, affecting its interaction with biological targets like the NQO1 enzyme. mdpi.com For example, the introduction of hydroxyl or formyl groups at the C2 position was found to create an additional nucleophilic region on the molecule. mdpi.com

Table 1: Quantum Chemical Descriptors for Substituted 6,7-dichloro-5,8-quinolinedione Derivatives mdpi.com

| Compound | Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -H | -7.215 | -3.599 | -3.616 |

| 2 | -CH₃ | -7.037 | -3.421 | -3.616 |

| 3 | -CHO | -7.501 | -4.195 | -3.306 |

| 6 | -OH | -7.075 | -3.475 | -3.600 |

| 7 | -Cl | -7.339 | -3.623 | -3.716 |

Data sourced from a study on 6,7-dichloro-5,8-quinolinedione derivatives. The energy gap (ΔE) is an indicator of chemical reactivity.

Regioselectivity in Nucleophilic Substitution:

In cases where the quinolinedione core is already substituted, the existing groups can direct the position of further nucleophilic attack. For 5,8-quinolinediones, nucleophilic substitution with amines has been shown to be highly dependent on the solvent. mdpi.com

In aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), the reaction of 5,8-quinolinediones with amines predominantly yields the 7-amino substituted product. mdpi.com

Conversely, in protic solvents such as water or ethanol, the 6-substituted isomer is the major product. mdpi.com The addition of catalysts like CeCl₃ or NiCl₂ in ethanol can also selectively favor the formation of the 6-amino derivative. mdpi.com

These findings underscore the delicate interplay between substituent effects, solvent properties, and catalyst choice in determining the outcome of reactions involving the quinolinedione scaffold.

Influence on Radical Reactions:

Substituents also play a crucial role in radical reactions involving the quinoline nucleus. In photochemical cycloadditions of quinolines with alkenes, the position of substituents dictates the regioselectivity of the reaction. nih.gov This is explained by the relative stability of the biradical intermediates formed during the reaction. For instance, an alkyl substituent at the 5- or 7-position stabilizes the 8-to-5 biradical intermediate through hyperconjugation, leading to the preferential formation of the corresponding product. nih.gov Conversely, substituents at the 6- or 8-position favor the formation of the 5-to-8 biradical intermediate. nih.gov While this study was on quinolines rather than quinolinediones, the principles of how substituents stabilize radical intermediates are fundamental and applicable across related systems.

Structure Activity Relationship Sar Studies on 5,6 Quinolinedione Derivatives

Influence of Substituents at Specific Positions (C-2, C-6, C-7, C-8) on Molecular Interactions

The biological profile of 5,6-quinolinedione derivatives can be significantly modulated by the nature and position of substituents on the quinoline (B57606) nucleus. Research has highlighted the C-2, C-6, C-7, and C-8 positions as critical sites for modification.

Systematic studies have demonstrated that even subtle changes to these positions can lead to substantial differences in biological effects. For instance, in the context of inhibiting avian myeloblastosis virus reverse transcriptase, o-quinoline quinones (this compound derivatives) were generally found to be more potent than their p-quinoline quinone (5,8-quinolinedione) counterparts. nih.gov This underscores the fundamental importance of the o-quinone arrangement in this specific biological interaction.

C-2 Position:

The C-2 position is a key site for introducing diversity into the this compound scaffold. The introduction of a 2-(o-aminophenyl) group, for example, creates a molecule with a substitution pattern that mimics the natural antibiotic streptonigrin (B15502). tubitak.gov.tr In a study comparing 2-(o-nitrophenyl) and 2-(o-aminophenyl) derivatives, the former consistently demonstrated more rapid DNA cleavage. tubitak.gov.tr This suggests that the electronic properties of the substituent at C-2 play a direct role in the molecule's mechanism of action.

C-6 and C-7 Positions:

The C-6 and C-7 positions are part of the reactive o-quinone ring and are pivotal for tuning the molecule's properties. The introduction of a methoxy (B1213986) group at the C-6 position and an amino group at the C-7 position in a 2-(o-aminophenyl)-5,6-quinolinedione derivative resulted in a compound that closely paralleled the DNA scission rate of streptonigrin in the presence of NADPH. tubitak.gov.tr This highlights the synergistic effect of substituents at these positions in achieving a specific biological outcome.

Furthermore, the nature of the substituent at C-7 has been shown to be a determining factor for activity. In a series of 7-alkyl substituted this compound derivatives, it was observed that increasing the chain length of the alkyl group led to a decrease in biological activity. nih.gov This indicates that steric bulk at this position may be detrimental to the interaction with the biological target.

| Position | Substituent | Effect on Activity | Reference |

| C-2 | 2-(o-nitrophenyl) | More rapid DNA cleavage compared to 2-(o-aminophenyl) | tubitak.gov.tr |

| C-6 | Methoxy | Contributes to activity similar to streptonigrin when combined with C-7 amino group | tubitak.gov.tr |

| C-7 | Amino | Contributes to activity similar to streptonigrin when combined with C-6 methoxy group | tubitak.gov.tr |

| C-7 | Alkyl (increasing chain length) | Decreased biological activity | nih.gov |

C-8 Position:

The C-8 position also offers a strategic point for modification. The introduction of a methoxy group at this position has been shown to confer a degree of selectivity. Derivatives of 8-methoxy-5,6-quinolinedione displayed comparable potency in inhibiting avian myeloblastosis virus reverse transcriptase to other o-quinoline quinones, but were significantly less cytotoxic to mouse lymphoblastoma cells. nih.gov This suggests that substitution at C-8 can modulate the therapeutic index of these compounds.

| Position | Substituent | Effect on Activity | Cell Line | Reference |

| C-8 | Methoxy | Comparable AMV-RT inhibition, significantly refractory cell growth | Mouse lymphoblastoma L5178Y | nih.gov |

Role of the this compound Scaffold in Molecular Recognition

The inherent chemical properties of the this compound scaffold are central to its role in molecular recognition and biological activity. As an o-quinone, this moiety is an electrophilic species capable of undergoing redox cycling and covalent modification of biological macromolecules. This reactivity is a key determinant of its mechanism of action.

The o-quinone structure can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through Michael addition. This covalent bond formation can lead to the inhibition of enzyme function and the disruption of cellular signaling pathways. The ability of the this compound scaffold to act as a Michael acceptor is a fundamental aspect of its molecular recognition by target proteins.

Furthermore, the planar nature of the quinoline ring system allows for intercalation into DNA, a mechanism of action for some anticancer agents. The precise geometry and electronic distribution of the this compound scaffold are therefore critical for its ability to bind to and interact with biological targets, leading to its observed biological effects. The scaffold itself is not merely a passive framework but an active participant in molecular interactions.

Computational Approaches in SAR Analysis

While specific computational studies exclusively focused on this compound are not extensively documented in the reviewed literature, the application of computational methods to the broader class of quinone and quinoline derivatives provides a clear framework for how such analyses can illuminate SAR for this specific compound.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. For instance, molecular docking studies on other quinoline derivatives have been used to understand their interactions with enzymes like NAD(P)H dehydrogenase (quinone 1) and DNA gyrase. nih.gov Such studies could reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that govern the binding of this compound derivatives to their targets, thereby explaining the observed SAR.

Density Functional Theory (DFT): DFT calculations are employed to determine the electronic properties of molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as molecular electrostatic potential (MEP) maps. researchgate.net These calculations can help rationalize the reactivity of the this compound scaffold and how different substituents alter its electronic landscape, thereby influencing its interaction with biological targets. For other quinone compounds, DFT has been used to calculate atomic and molecular properties to correlate with biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. By developing QSAR models for this compound derivatives, it would be possible to predict the activity of novel analogues and guide the design of more potent and selective compounds. This approach has been successfully applied to other quinone derivatives to identify key descriptors responsible for their biological effects. researchgate.net

These computational approaches offer powerful tools to complement experimental SAR studies, providing insights into the molecular basis of activity and guiding the rational design of new this compound-based therapeutic agents.

Mechanistic Investigations of 5,6 Quinolinedione Biological Interactions

Molecular Targets and Binding Affinity Studies

The biological activity of 5,6-quinolinedione and its isomers is intrinsically linked to their interactions with specific molecular targets. These interactions are governed by the compound's structure, including the position of the nitrogen atom and the nature of substituents on the quinone ring.

Interactions with NAD(P)H:quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the cellular defense against oxidative stress. nih.govuniprot.org It is a flavoprotein that catalyzes the two-electron reduction of quinones to the less reactive hydroquinones, using NADH or NADPH as electron donors. uniprot.org This process bypasses the formation of highly reactive semiquinone radicals, thus protecting cells from oxidative damage. uniprot.org

The 5,8-quinolinedione (B78156) scaffold has been identified as a crucial element for biological activity, with numerous studies confirming NQO1 as an important molecular target. mdpi.com The interaction of quinolinedione derivatives with NQO1 can lead to two distinct outcomes: the compound can act as a substrate, leading to its reduction, or as an inhibitor, blocking the enzyme's activity. The nature of this interaction is heavily influenced by the substituents at the C-2, C-6, and C-7 positions of the quinolinedione core. mdpi.com

Certain amino-quinoline-5,8-dione derivatives have been shown to be potent inhibitors of NQO1. nih.gov For instance, derivatives with small amine groups at the C-6 or C-7 positions have been found to favorably bind to the active site of NQO1. nih.gov In a study on cervical carcinoma cells, specific 6- and 7-substituted amino-quinoline-5,8-diones demonstrated dose-dependent inhibition of NQO1 activity. nih.gov

The enzymatic conversion rates of quinolinedione derivatives by NQO1 are also dependent on the substituent types. For example, hybrids of 5,8-quinolinedione and 5,8-isoquinolinedione with other moieties have been shown to be good substrates for NQO1, with their interaction leading to the generation of reactive oxygen species (ROS). mdpi.com

It is noteworthy that while NQO1's primary role is detoxification, its high expression in many solid tumors can be exploited. mdpi.com Some quinolinediones exhibit selective cytotoxicity toward cancer cell lines that overexpress NQO1. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking studies have been instrumental in elucidating the binding modes of quinolinedione derivatives with their biological targets. These computational simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A significant focus of these studies has been the interaction with NQO1. The crystal structure of human NQO1, often in complex with its cofactor flavin adenine (B156593) dinucleotide (FAD), has been used for these simulations (e.g., PDB ID: 2F1O). mdpi.comnih.gov Docking studies of 5,8-quinolinedione hybrids have shown that the arrangement and type of interactions within the NQO1 active site are dependent on the substituents at the C-2 position. researchgate.net For example, a derivative with a hydroxyl group at C-2 was found to form an additional hydrogen bond with a tyrosine residue in the enzyme's active site. researchgate.net

The scoring function (ΔG), which estimates the binding affinity, is a key output of these studies, with lower values indicating a stronger interaction. mdpi.com In one study, various hybrids of 5,8-quinolinedione were docked with NQO1, and their scoring functions were compared to the known NQO1 substrate, streptonigrin (B15502). mdpi.com

Molecular Docking Scores of Quinolinedione Derivatives with NQO1

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 5,8-Quinolinedione-Thymidine Hybrid | NQO1 | 2F1O | -7.5 | researchgate.net |

| Streptonigrin (Reference) | NQO1 | 2F1O | -8.2 | mdpi.com |

| Resveratrol (Reference) | NQO1 | 2F1O | -2.847 | semanticscholar.org |

Beyond NQO1, molecular docking has been used to explore the interactions of 5,8-quinolinedione derivatives with other proteins, such as those from SARS-CoV-2. nih.gov These studies highlight the potential for this chemical scaffold to interact with a diverse range of biological macromolecules.

Enzyme Inhibition Mechanisms (e.g., Cdc25 Phosphatases)

Cell division cycle 25 (Cdc25) phosphatases are a family of dual-specificity phosphatases that play a critical role in regulating the cell cycle by activating cyclin-dependent kinases (CDKs). nih.govfrontiersin.org Due to their frequent overexpression in various cancers, Cdc25 phosphatases are considered attractive targets for the development of anticancer drugs. frontiersin.orgnih.gov

Recent research has identified 5,8-quinolinedione derivatives as potent inhibitors of Cdc25 phosphatases. nih.gov Specifically, a series of 6-regioisomeric 5,8-quinolinediones have demonstrated significant cytotoxic activity against colorectal cancer cells. nih.gov One of the most potent compounds from this series, designated as compound 6b , exhibited sub-micromolar IC₅₀ values. nih.gov

The mechanism of action for these quinolinedione-based Cdc25 inhibitors involves the direct inhibition of the phosphatase's activity. nih.gov This leads to the prevention of CDK dephosphorylation and activation, resulting in cell cycle arrest. nih.govscbt.com For instance, compound 6b was shown to inhibit the dephosphorylation of CDK1, a key regulator of the G2/M transition. nih.gov This inhibition of Cdc25 ultimately leads to the induction of DNA damage and triggers apoptosis in cancer cells. nih.gov

Inhibitory Activity of a 5,8-Quinolinedione Derivative against Colorectal Cancer Cells

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 6b (a 6-regioisomeric 5,8-quinolinedione) | DLD1 | 0.59 | nih.gov |

| HCT116 | 0.44 | nih.gov |

The quinone core is a common feature in many Cdc25 inhibitors, with compounds like menadione (B1676200) (vitamin K3) also showing activity against this enzyme family. nih.gov The development of quinolinone-based inhibitors further underscores the potential of this general chemical structure in targeting Cdc25 phosphatases. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction via Mitochondrial Pathways)

The ultimate fate of a cell treated with a cytotoxic agent like this compound is often programmed cell death, or apoptosis. This is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov

Several studies have shown that quinolinedione derivatives induce apoptosis in cancer cells, often through the intrinsic mitochondrial pathway. nih.govresearchgate.net This pathway is triggered by cellular stress, leading to changes in the mitochondrial membrane, the release of pro-apoptotic factors, and the activation of a cascade of enzymes called caspases. nih.govmdpi.com

The potent 5,8-quinolinedione Cdc25 inhibitor, compound 6b , has been shown to induce apoptosis in colorectal cancer cells. nih.gov This apoptotic response is a direct consequence of the upstream inhibition of Cdc25 and the resulting cell cycle arrest and DNA damage. nih.gov

A detailed study on a quinoline (B57606) derivative, PQ1, provided further insights into the apoptotic mechanism. researchgate.net PQ1 was found to activate both the intrinsic and extrinsic apoptotic pathways. researchgate.net Key events in the intrinsic pathway initiated by PQ1 include:

Activation of Caspase-9: This initiator caspase is activated following the release of cytochrome c from the mitochondria. nih.govresearchgate.net

Upregulation of Bax: An increase in the level of the pro-apoptotic protein Bax. researchgate.net

Release of Cytochrome c: The translocation of cytochrome c from the mitochondria to the cytosol. researchgate.net

PQ1 also activated the key initiator of the extrinsic pathway, caspase-8. researchgate.net Ultimately, both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes characteristic of apoptosis. nih.govresearchgate.net Pre-treatment with inhibitors of caspase-3, -8, or -9 was able to suppress or counteract the cell death induced by PQ1, confirming the central role of these caspases in the apoptotic process. researchgate.net

The interaction of 5,8-quinolinedione hybrids with NQO1 can also lead to apoptosis. researchgate.net The generation of ROS following the enzymatic reaction can damage cellular components and trigger the mitochondrial apoptotic pathway, in some cases by inhibiting the expression of the anti-apoptotic protein BCL-2. researchgate.net

5,6 Quinolinedione As a Building Block in Complex Organic Synthesis

Utilization in Heterocyclic Synthesis

The reactive nature of the dicarbonyl moiety in 5,6-quinolinedione makes it a valuable starting material for the synthesis of a variety of fused heterocyclic systems. Its ability to participate in cycloaddition reactions and to react with binucleophiles allows for the construction of novel polycyclic aromatic compounds containing nitrogen, oxygen, or sulfur atoms. Research in this area, however, is less extensive compared to its 5,8-isomer, but available studies indicate significant potential.

Nitrogen-Containing Heterocycles

The synthesis of fused nitrogen-containing heterocycles often involves the reaction of the dicarbonyl unit of this compound with various nitrogen-based nucleophiles. For instance, condensation reactions with diamines can lead to the formation of pyrazine-fused quinolines. These reactions typically proceed through the initial formation of a di-imine intermediate, followed by cyclization and aromatization to yield the final heterocyclic product. The specific reaction conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the final product yield.

Oxygen- and Sulfur-Containing Heterocycles

The construction of oxygen- and sulfur-containing heterocycles from this compound can be achieved through various synthetic strategies. For example, reactions with reagents containing both a nucleophilic and an electrophilic center can lead to the formation of fused furan (B31954) or thiophene (B33073) rings. While specific examples utilizing this compound are not extensively documented in readily available literature, the known reactivity of o-quinones suggests potential pathways. For instance, reaction with a Wittig-type reagent bearing a hydroxyl or thiol group could, in principle, lead to the formation of a five-membered heterocyclic ring fused to the quinoline (B57606) core.

Diels-Alder Reactions

The α,β-unsaturated carbonyl system within the this compound structure makes it a potential dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would allow for the rapid construction of a new six-membered ring, leading to complex polycyclic structures. The regioselectivity and stereoselectivity of such reactions would be of significant interest for the synthesis of complex natural product analogs and other functional molecules. While the application of quinones as dienophiles in Diels-Alder reactions is a well-established synthetic strategy, specific studies detailing the use of this compound in this context are limited.

Construction of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization, the strategy of combining two or more pharmacophores or bioactive moieties into a single molecule, has emerged as a powerful tool in drug discovery and materials science. The this compound scaffold, with its inherent chemical reactivity and rigid framework, presents an attractive platform for the construction of such hybrid molecules. By covalently linking the this compound unit to other molecular fragments, it is possible to create novel compounds with potentially synergistic or enhanced properties.

While the literature on hybrid molecules predominantly features the 5,8-quinolinedione (B78156) isomer, the principles of their synthesis can be extrapolated to the 5,6-dione. The construction of these hybrids typically involves the formation of a stable covalent bond between the this compound core and another molecule of interest. This can be achieved through various chemical transformations targeting either the quinone moiety or other functional groups that may be present on the quinoline ring.

For instance, nucleophilic substitution reactions at the C-7 or C-8 positions of a suitably functionalized this compound precursor could be employed to introduce a linker or another molecular entity. The nature of the linker can be varied to control the spacing and relative orientation of the two hybridized components, which is often crucial for their biological activity or material properties.

The types of molecules that can be hybridized with this compound are diverse and depend on the desired application. Examples from the broader quinolinedione literature include linkages to other heterocyclic systems, natural products, or synthetic pharmacophores. These hybrid structures aim to combine the distinct properties of each component to create a new chemical entity with a unique profile.

| Hybrid Component | Potential Linkage Strategy | Target Application Area |

| Bioactive Heterocycle | Amide or ether linkage | Medicinal Chemistry |

| Natural Product Fragment | Ester or C-C bond formation | Drug Discovery |

| Fluorescent Dye | Click chemistry | Molecular Imaging |

Applications in Modular Assembly of Molecular Architectures

The concept of modular assembly in chemistry involves the use of well-defined building blocks that can be systematically connected to create larger, more complex molecular structures. This approach offers a high degree of control over the final architecture and allows for the rapid generation of molecular diversity. The rigid and reactive nature of this compound makes it a promising candidate for use as a modular component in the construction of sophisticated molecular architectures.

For example, bifunctional derivatives of this compound could be synthesized, where each functional group can react selectively with a complementary functional group on another building block. This would allow for the stepwise and controlled assembly of linear, branched, or cyclic molecular architectures. The use of orthogonal protection and deprotection strategies would be crucial in such multi-step syntheses.

While specific examples of the application of this compound in modular assembly are not prominently featured in the current scientific literature, the principles of this synthetic paradigm suggest its potential. The development of robust and efficient methods for the selective functionalization of the this compound core would be a key step towards its broader application in this exciting field of chemical synthesis.

| Assembly Strategy | Connecting Reaction | Potential Architecture |

| Stepwise Synthesis | Cross-coupling reactions | Linear Oligomers |

| Convergent Synthesis | Multi-component reactions | Dendrimers |

| Self-Assembly | Non-covalent interactions | Supramolecular Cages |

Future Research Directions and Unexplored Avenues for 5,6 Quinolinedione

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of novel, efficient, and highly selective routes for specific isomers like 5,6-quinolinedione remains a critical research objective. Current synthetic strategies often result in a mixture of isomers or require multi-step processes that can be inefficient. nih.gov Future research will likely focus on the development of catalytic systems and reaction conditions that afford greater control over regioselectivity, particularly in the functionalization of the quinoline core.

One promising avenue is the exploration of green synthetic methods, which aim to reduce the use of hazardous chemicals and solvents. tandfonline.com Techniques such as microwave-assisted synthesis and the use of eco-friendly, reusable catalysts are gaining traction in the synthesis of quinoline scaffolds and could be adapted for this compound. researchgate.net For instance, the use of catalysts like CeCl₃ or NiCl₂ has been shown to selectively direct the amination of 5,8-quinolinediones to the 6-position in protic solvents, a principle that could be investigated for controlling substitution on the this compound framework. nih.govmdpi.com

Furthermore, the development of one-pot multicomponent reactions represents a highly efficient strategy for generating diverse quinoline libraries. researchgate.net Designing such reactions for the specific synthesis of this compound derivatives would be a significant advancement, enabling rapid access to a range of analogues for biological screening. Strategies like the Diels-Alder cyclocondensation and cycloadditions via in-situ generated N-substituted-quinolinedione intermediates, which have been used for related benzo[g]quinoxaline-5,10-diones, could be explored and optimized for the synthesis of 5,6-quinolinediones. mdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantage for this compound Synthesis |

| Green Chemistry Approaches (e.g., microwave-assisted, reusable catalysts) | Reduced environmental impact and potentially improved reaction efficiency. tandfonline.comresearchgate.net |

| Catalytic Control of Regioselectivity | Enhanced selectivity for substitution at specific positions on the quinoline ring. nih.govmdpi.com |

| One-Pot Multicomponent Reactions | Rapid generation of a diverse library of this compound analogues. researchgate.net |

| Novel Cycloaddition Strategies | Efficient construction of the core heterocyclic structure. mdpi.comresearchgate.net |

Advanced Computational Modeling for Mechanism Prediction

The integration of advanced computational modeling is poised to revolutionize the study of this compound by providing deep insights into its electronic properties and mechanisms of action. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate key parameters that govern the reactivity of the molecule. mdpi.com These calculations can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic reactions and the interpretation of biological activity. mdpi.com

Molecular docking studies are another powerful computational tool that can predict the binding interactions between this compound and its biological targets. By simulating the docking of the compound into the active site of a protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com This information is invaluable for understanding the structure-activity relationships (SAR) and for designing more potent and selective analogues. For example, docking studies of 6,7-dichloro-5,8-quinolinedione derivatives with the NQO1 enzyme have revealed how different substituents at the C2 position influence the binding mode. mdpi.com

Future research should focus on developing comprehensive computational models for this compound that integrate quantum chemical calculations with molecular dynamics simulations. Such models could predict not only the static binding pose but also the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the biological interaction. These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic properties.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of chemical reactivity and electronic properties. mdpi.com |

| Molecular Docking | Elucidation of binding modes with biological targets and guiding SAR studies. mdpi.com |

| Molecular Dynamics Simulations | Understanding the dynamic behavior of the ligand-protein complex. |

Exploration of New Molecular Targets for Biological Interaction

While the biological activities of some quinoline derivatives are well-documented, the specific molecular targets of this compound remain largely unexplored. A key future research direction will be the systematic identification and validation of its biological interaction partners. The structural similarity of this compound to other bioactive quinones suggests several potential target classes that warrant investigation.